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Compound of Interest

Compound Name: Quinocide

Cat. No.: B012181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the laboratory synthesis of Quinocide and

its derivatives. The protocols are compiled from established literature and are intended to serve

as a comprehensive guide for researchers in drug discovery and development.

I. Synthesis of Quinocide
The following protocol for the synthesis of Quinocide (8-((4-aminopentyl)amino)-6-

methoxyquinoline) is adapted from a patented multi-step synthetic route.[1] This method

involves a Michael condensation reaction, followed by a series of transformations to build the

final molecule.
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Step 1: Michael Condensation
Step 2: Saponification Step 3: Acyl Chloride Formation

Step 4: Amidation Step 5: Carbonyl Reduction Step 6: Nitro Reduction Step 7: Salt Formation (Optional)

Nitroethane +
Methyl Acrylate

4-nitro-methyl valerate
(Compound 3)

 Triethylamine,
 30-40°C, 3 days 4-nitro-valeric acid

(Compound 4)

 Hydrochloric acid,
 reflux 4-nitro-valeryl chloride

(Compound 5)

 Thionyl chloride,
 reflux

8-(4-nitro-valeryl amido)-6-methoxyquinoline
(Compound 7)

6-methoxy-8-aminoquinoline
(Compound 6)

8-(4-nitro-amyl)amino-6-methoxyquinoline
(Compound 8)

 Borane-tetrahydrofuran
 complex Quinocide

(Compound 9)

 Palladium on carbon,
 H2 Quinocide Hydrochloride

(Compound 10)

 Concentrated HCl,
 Ethanol

Click to download full resolution via product page

Caption: Workflow for the multi-step synthesis of Quinocide.

Experimental Protocols
Step 1: Synthesis of 4-nitro-methyl valerate (Compound 3)[1]

In a reaction vessel, combine nitroethane (3 mol), methyl acrylate (1 mol), and triethylamine

(0.5 mol).

Heat the mixture to 30°C and stir for 3 days.

After the reaction is complete, remove the solvent under reduced pressure to obtain crude 4-

nitro-methyl valerate.

Step 2: Synthesis of 4-nitro-valeric acid (Compound 4)[1]

To the crude 4-nitro-methyl valerate from the previous step, add hydrochloric acid.

Reflux the mixture.

After cooling to room temperature, extract the product into ethyl acetate.

Wash the combined organic phases with saturated sodium bicarbonate solution.
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Step 3: Synthesis of 4-nitro-valeryl chloride (Compound 5)[1]

Dissolve 4-nitro-valeric acid (0.5 mol) in anhydrous ethyl acetate (500 mL).

Add thionyl chloride (0.6 mol) and reflux the mixture for 4 hours.

Remove the solvent under reduced pressure to obtain 4-nitro-valeryl chloride, which can be

used in the next step without further purification.

Step 4: Synthesis of 8-(4-nitro-valeryl amido)-6-methoxyquinoline (Compound 7)[1]

Dissolve 6-methoxy-8-aminoquinoline (0.4 mol) in chloroform (300 mL) and cool to -10°C.

Slowly add a solution of 4-nitro-valeryl chloride from the previous step dissolved in

chloroform (150 mL).

Allow the reaction to proceed at room temperature for 2 hours.

Wash the reaction mixture with water and extract with dichloromethane.

Dry the combined organic phases over anhydrous sodium sulfate and concentrate under

reduced pressure.

Purify the product by column chromatography.

Step 5: Synthesis of 8-(4-nitro-amyl)amino-6-methoxyquinoline (Compound 8) Note: The patent

mentions carbonyl reduction but does not provide a specific protocol. A general procedure

using a suitable reducing agent like borane-tetrahydrofuran complex would be appropriate.

Dissolve 8-(4-nitro-valeryl amido)-6-methoxyquinoline in anhydrous THF.

Slowly add a solution of borane-tetrahydrofuran complex at 0°C.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction carefully with methanol and then water.

Extract the product and purify by column chromatography.
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Step 6: Synthesis of Quinocide (Compound 9)[1]

Dissolve 8-(4-nitro-amyl)amino-6-methoxyquinoline (0.12 mol) in methanol (400 mL).

Add 10% palladium on carbon (2.0 g).

Introduce hydrogen gas and stir the reaction at room temperature for 6 days.

Filter to remove the palladium on carbon and concentrate the filtrate.

Purify the resulting yellow liquid by column chromatography.

Step 7: Synthesis of Quinocide Hydrochloride (Compound 10) (Optional)[1]

Dissolve Quinocide (0.077 mol) in ethanol (100 mL).

Under stirring, add concentrated hydrochloric acid (0.1 mol).

Continue stirring for 2 hours, then add ethyl acetate (200 mL) and stir for another 2 hours.

Filter the resulting solid and wash with ethyl acetate to obtain the hydrochloride salt.

Quantitative Data for Quinocide Synthesis
Step Product Yield

1 4-nitro-methyl valerate 65%

4
8-(4-nitro-valeryl amido)-6-

methoxyquinoline
76%

6 Quinocide 96%

7 Quinocide Hydrochloride 94.3%

II. Synthesis of Quinocide Derivatives
The synthesis of Quinocide derivatives often involves modification of the quinoline core or the

diamine side chain. A common strategy is the condensation of a substituted 8-amino-6-

methoxyquinoline with a suitable side chain precursor.
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General Protocol for the Synthesis of 8-Aminoquinoline-
Tetrazole Hybrids
This protocol is adapted from the synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids

and can be modified for other derivatives.[2]

Dissolve 6-methoxyquinolin-8-amine (0.75 mmol) in dry methanol (5 mL).

Add the desired aldehyde (0.75 mmol) and stir the mixture at room temperature for 1 hour

under an argon atmosphere.

Add trimethylsilyl azide (0.75 mmol) and an isocyanide (e.g., tert-butyl isocyanide, 0.75

mmol) dropwise.

Stir the reaction mixture for 20-120 hours.

Remove the solvent in vacuo and dissolve the residue in dichloromethane.

Wash the solution with aqueous sodium disulfite followed by aqueous sodium bicarbonate.

Dry the organic layer and purify the product by column chromatography.

III. Proposed Mechanism of Action of 8-
Aminoquinolines
The precise mechanism of action of Quinocide is not fully elucidated, but it is believed to be

similar to other 8-aminoquinolines like primaquine. The current hypothesis involves a two-step

bioactivation process that leads to the generation of reactive oxygen species (ROS), which are

toxic to the malaria parasite.[3][4][5]

Hypothesized Signaling Pathway for 8-Aminoquinoline
Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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